molecular formula C10H11NO2 B8776481 Cyclopropyl(2-methoxypyridin-4-yl)methanone

Cyclopropyl(2-methoxypyridin-4-yl)methanone

Cat. No.: B8776481
M. Wt: 177.20 g/mol
InChI Key: DIOGIFUDWQTTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2-methoxypyridin-4-yl)methanone is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

cyclopropyl-(2-methoxypyridin-4-yl)methanone

InChI

InChI=1S/C10H11NO2/c1-13-9-6-8(4-5-11-9)10(12)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

DIOGIFUDWQTTMD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(=O)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclopropyl(2-methoxypyridin-4-yl)methanol (5.30 g) and triethylamine (41.2 mL) in DMSO (120 mL) was added sulfur trioxide pyridine complex (18.8 g), and the mixture was stirred at room temperature for 30 min. Water was added to the reaction mixture at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. After silica gel filtration, the solvent was evaporated under reduced pressure to give a crude product of the title compound (4.42 g) as a brown oil. This compound was used for the next step without further purification.
Name
cyclopropyl(2-methoxypyridin-4-yl)methanol
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
41.2 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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